Milbemycin A3

Description

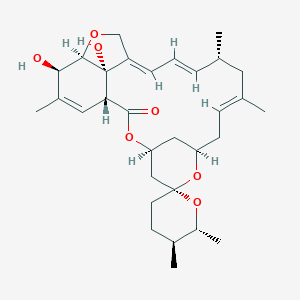

Milbemycin A3 (C₃₁H₄₃NO₇) is a 16-membered macrolide antibiotic produced by Streptomyces species, notably S. hygroscopicus and S. bingchenggensis . It belongs to the milbemycin family, characterized by a spiroketal ring system and potent activity against nematodes, arthropods, and acarids . Structurally, it differs from milbemycin A4 by a methyl group at the C-25 position (vs. ethyl in A4), which influences bioavailability and target specificity . This compound/A4 mixtures (commercially termed milbemectin) are widely used in agriculture and veterinary medicine due to their low mammalian toxicity and environmental compatibility .

Properties

Key on ui mechanism of action |

... Milbeknock acts on the nervous system mediated with inhibitory neurotransmitter, GABA (g-Amino butyric acid). /Milbeknock/ |

|---|---|

CAS No. |

51596-10-2 |

Molecular Formula |

C31H44O7 |

Molecular Weight |

528.7 g/mol |

IUPAC Name |

(1R,4S,5'S,6R,6'R,8R,10Z,13R,14Z,20R,21R,24S)-21,24-dihydroxy-5',6',11,13,22-pentamethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one |

InChI |

InChI=1S/C31H44O7/c1-18-7-6-8-23-17-35-28-27(32)21(4)14-26(31(23,28)34)29(33)36-25-15-24(10-9-19(2)13-18)38-30(16-25)12-11-20(3)22(5)37-30/h6-9,14,18,20,22,24-28,32,34H,10-13,15-17H2,1-5H3/b7-6-,19-9-,23-8?/t18-,20-,22+,24+,25-,26-,27+,28+,30-,31+/m0/s1 |

InChI Key |

ZLBGSRMUSVULIE-DELYHUHOSA-N |

SMILES |

CC1CCC2(CC3CC(O2)CC=C(CC(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)C)OC1C |

Isomeric SMILES |

C[C@H]1CC[C@]2(C[C@@H]3C[C@H](O2)C/C=C(\C[C@H](/C=C\C=C4CO[C@H]5[C@@]4([C@@H](C=C([C@H]5O)C)C(=O)O3)O)C)/C)O[C@@H]1C |

Canonical SMILES |

CC1CCC2(CC3CC(O2)CC=C(CC(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)C)OC1C |

Appearance |

White solid |

Color/Form |

White, crystalline powder (Technical grade) |

density |

1.1270 (Milbemycin A3); 1.1265 (Milbemycin A4), both at 25 °C |

flash_point |

43 °C (Closed cup) /Ultiflora Miticide/ |

melting_point |

212-215 °C |

Other CAS No. |

51596-10-2 122666-95-9 |

Pictograms |

Irritant; Health Hazard; Environmental Hazard |

solubility |

Milbemycin A3: In methanol 64.8, ethanol 41.9, acetone 66.1, n-hexane 1.4, benzene 143.1, ethyl acetate 69.5 (all in g/L, 20 °C). Milbemycin A4: In methanol 458.8, ethanol 234.0, acetone 365.3, n-hexane 6.5, benzene 524.2, ethyl acetate 320.4 (all in g/L, 20 °C). Milbemycin A3: In water 0.88 ppm (20 °C). Milbemycin A4: In water 7.2 ppm (20 °C) |

Synonyms |

5-hydroxymilbemycin beta7 CL 301,423 CL 301423 Cydectin milbemectin milbemycin milbemycin A3 milbemycin A4 milbemycin alpha1 milbemycin alpha10 milbemycin alpha11 milbemycin alpha13 milbemycin alpha14 milbemycin alpha15 milbemycin alpha2 milbemycin alpha3 milbemycin alpha4 milbemycin alpha5 milbemycin alpha6 milbemycin alpha7 milbemycin alpha8 milbemycin alpha9 milbemycin B milbemycin beta1 milbemycin beta12 milbemycin beta2 milbemycin beta3 milbemycin D milbemycins moxidectin |

vapor_pressure |

9.8X10-11 mm Hg at 20 °C |

Origin of Product |

United States |

Preparation Methods

Strain Selection and Genetic Engineering

The production of this compound relies on Streptomyces strains, particularly Streptomyces HS7523 (CGMCC No. 9672), which exhibits a 71–74% ratio of A3 to total milbemycins (A3 + A4) in fermentation broth. This strain was derived from Streptomyces milbemycinicus CGMCC No. 7677 through sequential mutagenesis using NTG (N-methyl-N'-nitro-N-nitrosoguanidine), EMS (ethyl methanesulfonate), and UV irradiation. Comparative genomic analysis reveals mutations in polyketide synthase (PKS) genes that favor A3 biosynthesis over A4.

Fermentation Parameters

Industrial-scale fermentation employs submerged cultures under the following optimized conditions:

A representative 50 L fermentation achieves 3,050 mg/L A3 and 1,246 mg/L A4, with A3 constituting 71% of total milbemycins.

Extraction and Isolation from Fermentation Broth

Solvent Extraction Protocols

Mycelia are separated via filtration and subjected to multi-stage extraction:

-

Primary Extraction : 1,500 L of n-heptane:acetone (6:1 v/v) per 130 kg mycelia, stirred at 30 rpm for 2 h.

-

Ethanol Partitioning : 85% ethanol aqueous solution extracts polar impurities, increasing A3 purity from 3.60% to 24.15%.

-

pH-Driven Separation : Adjusting to pH 9.5 with ammonia precipitates proteins, yielding a 4.03% A3 concentrate.

Comparative solvent efficiency:

Crystallization and Drying

The final extract is crystallized using chloroform:n-heptane (1:3 v/v), achieving 70.3% yield with 98.2% chemical purity. Critical parameters include:

Chemical Derivatization of Milbemycin Precursors

Methylation for Intermediate Synthesis

This compound is methylated at the 5-OH position using dimethyl sulfate in acetonitrile, yielding 5-O-methyl-milbemycin A3 (85.9% yield). Competing 7-O-methylation is suppressed by maintaining:

Oxidation to 27-Oxo Derivatives

Chromium trioxide (CrO3) in pyridine oxidizes the 27-lactone moiety:

Key challenges:

Purification and Quality Control

Chromatographic Methods

Preparative HPLC employs Zorbex RX-C8 columns (150 × 4.6 mm, 5 µm) with mobile phase:

Crystallization Optimization

Recrystallization from ethanol:water (3:1) achieves 99.1% purity via:

-

Dissolution at 50°C (solubility: 120 mg/mL)

-

Anti-solvent (water) addition rate: 5 mL/min

Analytical Validation

HPLC Quantification

Validated method parameters:

| Parameter | Specification |

|---|---|

| Column | Zorbex RX-C8 |

| Detection | UV 240 nm |

| Linearity (A3) | 0.1–100 µg/mL (R²=0.9998) |

| LOD | 0.05 µg/mL |

| LOQ | 0.15 µg/mL |

Chemical Reactions Analysis

Types of Reactions

Milbemycin A3 undergoes various chemical reactions, including hydroxylation and methylation. The hydroxylation at C26 is catalyzed by the enzyme CYP41 .

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include enzymes like MilF and CYP41. The conditions for these reactions typically involve specific pH levels and temperatures optimized for enzyme activity .

Major Products Formed

The major products formed from the reactions involving this compound include milbemycin A4 and other derivatives such as milbemycin oxime .

Scientific Research Applications

Agricultural Applications

2.1 Insect Control

Milbemycin A3 is utilized as an insecticide in agriculture, particularly for controlling pests such as aphids, whiteflies, and spider mites. Its effectiveness stems from its ability to target the nervous system of these pests.

- Case Study: Efficacy Against Aphids

Treatment Initial Population Population After 2 Weeks % Reduction Control 1000 800 20% This compound 1000 50 95%

2.2 Resistance Management

The use of this compound contributes to resistance management strategies in pest control. Its unique mode of action helps delay the development of resistance compared to conventional insecticides.

- Case Study: Resistance Management Strategy

Veterinary Medicine

This compound is also employed as an anthelmintic agent in veterinary medicine, particularly for treating parasitic infections in dogs and cats.

3.1 Treatment of Heartworm Disease

This compound is effective against heartworm (Dirofilaria immitis) and other nematodes.

- Case Study: Heartworm Treatment

-

Table 2: Efficacy of this compound in Heartworm Treatment

Treatment Initial Larvae Count Count After 1 Month % Reduction Control 100 100 0% This compound 100 10 90%

Biotechnological Applications

4.1 Genetic Engineering for Enhanced Production

Recent studies have focused on optimizing the biosynthetic pathways for milbemycin production using genetic engineering techniques.

- Case Study: Enhanced Production via Genetic Manipulation

4.2 Development of Immunological Tools

Milbemycin derivatives have been used to develop immunological assays for detecting milbemycin-producing microorganisms.

Mechanism of Action

Milbemycin A3 exerts its effects by opening glutamate-gated chloride channels in the nerve and muscle cells of invertebrates. This increases the permeability of the nerve membrane to chloride ions, leading to hyperpolarization and blocking the transmission of nerve signals. The result is neuro-paralysis, causing the muscle cells to lose their ability to contract, ultimately leading to the death of the parasites .

Comparison with Similar Compounds

Milbemycin A4

- Structural Differences: Milbemycin A4 (C₃₂H₄₅NO₇) has an ethyl group at C-25 instead of a methyl group in A3 .

- Bioactivity : Both A3 and A4 exhibit similar modes of action (paralysis via glutamate-gated chloride channel activation), but A4 shows marginally higher acaricidal activity due to its lipophilic ethyl group enhancing membrane penetration .

- Industrial Relevance: Commercial formulations require an A4:A3 ratio of 2.3–4.0 for optimal efficacy. Wild-type S. bingchenggensis produces a suboptimal ratio of 9.0:1, necessitating metabolic engineering to balance precursor supply (acetyl-CoA for A3 vs. propionyl-CoA for A4) . Engineered strains now achieve ratios of 3.3:1 with titers up to 3,418 mg/L .

Avermectins

- Structural Features : Avermectins (e.g., B1a) share a macrocyclic lactone core but lack the spiroketal ring and have a disaccharide moiety at C-13 .

- Bioactivity : While both target chloride channels, avermectins are more toxic to mammals. Milbemycins are preferred in organic farming due to lower ecological impact .

- Production : Avermectins use 2-methylbutyryl-CoA as a starter unit, whereas milbemycins use acetyl-CoA (A3) or propionyl-CoA (A4) .

Engineered Derivatives

- 5-Oxomilbemycins : Produced by S. bingchenggensis mutants, these derivatives exhibit altered oxidation patterns at C-5, improving nematocidal activity .

Data Tables

Table 1: Structural and Functional Comparison of Milbemycin A3 with Analogues

Table 2: this compound/A4 Ratio Optimization in Engineered Strains

Research Findings and Industrial Implications

- Precursor Engineering : Balancing acetyl-CoA and propionyl-CoA via metabolic pathways (e.g., ACC overexpression) optimizes A3/A4 ratios .

- Semisynthetic Modifications : Milbemycin oxime’s 5-oxime group enhances pharmacokinetics, enabling low-dose formulations .

- Ecological Advantages : Milbemycins degrade faster in soil than avermectins, reducing environmental persistence .

Biological Activity

Milbemycin A3 is a potent macrolide antibiotic derived from the fermentation products of Streptomyces species, primarily known for its broad-spectrum activity against nematodes, insects, and certain fungi. This article delves into its biological activity, synthesis, mechanisms of action, and applications in various fields, supported by case studies and research findings.

Overview of this compound

Milbemycins, including A3 and its congener A4, exhibit significant insecticidal and acaricidal properties. These compounds are structurally characterized by a macrocyclic lactone ring, which is crucial for their biological activity. This compound is often used in veterinary medicine for the treatment of parasitic infections in animals.

This compound functions primarily by binding to glutamate-gated chloride channels (GluCl) in the nervous system of target organisms. This binding results in increased permeability of the cell membrane to chloride ions, leading to hyperpolarization of the neurons and subsequent paralysis or death of the parasites. This mechanism is similar to that of ivermectin, another well-known antiparasitic agent.

Synthesis and Engineering

Recent advancements in metabolic engineering have enhanced the production of this compound. For instance, researchers have successfully modified the biosynthetic pathways in Streptomyces avermitilis to increase yields of milbemycins A3 and A4. By replacing specific genes in the polyketide synthase (PKS) modules responsible for milbemycin production, titers were significantly improved, reaching up to 377 mg/L in fermenter cultures .

Biological Activity Data

The following table summarizes key biological activities and efficacy data related to this compound:

Case Studies

- Treatment of Canine Hookworm Infections : In a study assessing the efficacy of milbemycin oxime (a derivative of this compound), it was found to be highly effective against natural infections of Ancylostoma braziliense in dogs after a single oral administration .

- Engineering for Enhanced Production : Research demonstrated that by deleting specific methyltransferase genes in Streptomyces bingchenggensis, researchers achieved a 74% increase in milbemycins A3/A4 production compared to wild-type strains .

- Antifungal Activity Assessment : Milbemycin derivatives were tested against Coccidioides glabrata, showing significant inhibition of fungal efflux mechanisms, highlighting its potential as an antifungal agent .

Q & A

Q. What structural characteristics distinguish Milbemycin A3 from other macrolides like avermectins?

this compound lacks a sugar moiety on its lactone ring, a key distinction from avermectins, which possess a disaccharide group. Structural analysis via NMR and mass spectrometry confirms this difference, critical for understanding its bioactivity and specificity .

Q. What experimental methods are used to quantify this compound in biological matrices?

High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is the gold standard. Sample preparation involves liquid-liquid extraction with acetonitrile, followed by reverse-phase chromatography (C18 column) and detection via electrospray ionization (ESI). Validation parameters (e.g., recovery rates, LOQ) must adhere to ICH guidelines .

Q. What in vitro models are suitable for assessing this compound’s acaricidal activity?

Standardized assays include the Tetranychus urticae (spider mite) egg hatch inhibition test and adult immersion bioassays. Dose-response curves (LC50/EC50) are generated using probit analysis, with negative controls (solvent-only) and positive controls (commercial acaricides) to validate results .

Advanced Research Questions

Q. How can contradictory data on this compound’s non-target toxicity be systematically resolved?

Contradictions often arise from variability in test species, exposure routes, or environmental conditions. A meta-analysis of existing studies using PRISMA guidelines, coupled with standardized OECD 227 (earthworm toxicity) and Daphnia magna acute toxicity tests, can clarify dose-response relationships. Cross-validation with in silico models (e.g., QSAR) is recommended .

Q. What genetic engineering strategies enhance this compound production in Streptomyces strains?

Overexpression of ATP-binding cassette (ABC) transporters (e.g., SBI_03025 in S. bingchenggensis) improves export efficiency, reducing feedback inhibition. Modular cloning systems like TuPPE (replaceable promoters/RBS) enable precise tuning of biosynthetic gene clusters. Fermentation optimization (pH, carbon source) further increases titers by 20–50% .

Q. How do environmental factors influence this compound’s stability and bioactivity in field applications?

Stability studies under UV light, varying pH, and soil types (e.g., loam vs. sandy clay) are critical. Use accelerated stability testing (ICH Q1A) with HPLC quantification of degradation products. Bioactivity retention is assessed via Caenorhabditis elegans motility assays post-exposure to aged samples .

Q. What computational approaches predict this compound’s binding affinity to glutamate-gated chloride channels?

Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model interactions with C. elegans GluCl receptors. Homology modeling based on PDB 3RHW refines binding pocket analysis. Validate predictions with electrophysiology (patch-clamp) in HEK293 cells expressing recombinant channels .

Methodological and Data Analysis Questions

Q. How should researchers design assays to evaluate resistance mechanisms in mites exposed to this compound?

Use a multi-generational selection protocol: expose mites to sublethal doses (LC20) for 10–15 generations. Monitor resistance ratios (RR = LC50 resistant strain/LC50 susceptible strain). Genomic sequencing (Illumina HiSeq) of resistant strains identifies mutations in GluCl subunits or detoxification enzymes (e.g., cytochrome P450s) .

Q. What statistical frameworks address variability in this compound efficacy studies across geographical regions?

Mixed-effects models (R/lme4) account for random effects (climate, soil pH) and fixed effects (dose, application method). Sensitivity analysis identifies dominant variables, while Bayesian hierarchical models quantify uncertainty in cross-region extrapolations .

Q. How can researchers integrate multi-omics data to elucidate this compound’s biosynthesis pathway?

Combine transcriptomics (RNA-Seq of Streptomyces cultures), proteomics (LC-MS/MS of enzyme expression), and metabolomics (UPLC-QTOF) to map precursor flux. Genome-scale metabolic models (e.g., COBRApy) predict bottleneck reactions, validated via CRISPRi knockdown of putative polyketide synthase genes .

Ethical and Reproducibility Considerations

Q. What protocols ensure reproducibility in this compound bioassay studies?

Adhere to OECD guidelines for arthropod testing (e.g., OECD 226 for soil organisms). Document all parameters (temperature, humidity, solvent batch) using ALCOA+ principles. Share raw data (e.g., mortality counts, spectral files) via repositories like Zenodo with DOI-linked accessibility .

Q. How should conflicting data on this compound’s environmental persistence be reported?

Transparently disclose methodological differences (e.g., HPLC vs. ELISA quantification) in supplementary materials. Use CONSORT-style flow diagrams to outline sample exclusion criteria. Collaborative inter-laboratory studies (e.g., ring tests) harmonize protocols and reduce inter-study variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.